叔丁基(2R)-2-甲基-4-氧代吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

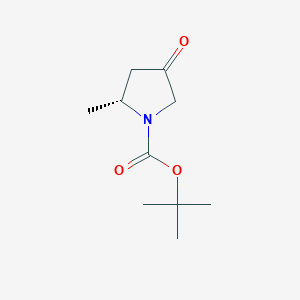

“tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate” is an organic compound . It’s a derivative of pyrrolidine carboxylic acid . The compound is related to tert-butyl alcohol, which is a colorless solid with a camphor-like odor .

Synthesis Analysis

The synthesis of similar compounds involves the use of flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient and versatile compared to batch processes .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern . It’s used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry .科学研究应用

合成和化学应用

该化合物已被提及用于药物合成途径中,例如用于合成治疗某些类型癌症的药物 Vandetanib。合成过程涉及多种步骤,包括取代、脱保护、甲基化、硝化、还原、环化、氯化和取代,表明其在复杂有机合成中的用途(W. Mi,2015) Vandetanib 的图形合成路线。

环境归趋和去除

对相关化合物(例如甲基叔丁基醚 (MTBE))的环境归趋的研究突出了从环境中去除这些物质的挑战和方法。例如,MTBE 在水中显示出显着的溶解性,并在厌氧条件下抵抗生物降解,对修复工作提出了挑战(S. Fiorenza & H. Rifai,2003) MTBE 生物降解和生物修复综述。

潜在的环境和健康影响

已经对合成酚类抗氧化剂(包括与叔丁基 (2R)-2-甲基-4-氧代吡咯烷-1-羧酸酯相关的化合物)的环境发生、归趋和潜在健康影响进行了综述。这些研究表明人们对这些化合物的环境持久性和潜在毒性表示担忧,这突显了了解其行为和影响的重要性(Runzeng Liu & S. Mabury,2020) 合成酚类抗氧化剂:环境发生、归趋、人类暴露和毒性的综述。

生物降解和修复策略

对叔丁基化合物(例如 MTBE)及其中间体(如叔丁醇 (TBA))的生物降解的研究提供了潜在修复策略的见解。这些研究讨论了微生物降解途径以及与这些化合物生物降解相关的挑战,特别是在厌氧条件下(S. Thornton 等人,2020) 土壤和地下水中乙基叔丁基醚 (ETBE) 的生物降解和归趋:综述。

作用机制

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific information available . The interaction of this compound with its targets and the resulting changes would need to be determined through further scientific research.

Biochemical Pathways

The compound, being a derivative of pyrrolidine, may potentially interact with biochemical pathways involving pyrrolidine or its derivatives .

属性

IUPAC Name |

tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBMDHUKQONVIE-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。